Cas no 91598-92-4 (8-Hydroxy-N-Acetyl-1-Aminopyrene)

8-Hydroxy-N-Acetyl-1-Aminopyrene structure
91598-92-4 structure
Product Name:8-Hydroxy-N-Acetyl-1-Aminopyrene
CAS No:91598-92-4
Molecular Formula:C18H13NO2
Molecular Weight:275.30132
CID:803904
PubChem ID:150348

8-Hydroxy-N-Acetyl-1-Aminopyrene Properties

Names and Identifiers

    • Acetamide,N-(8-hydroxy-1-pyrenyl)-
    • 4-METHOXYPHENYL 3-O-ALLYL-2-O-BENZYL-4,6-O-BENZYLIDENE-BETA-D-GALACTOPYRANOSIDE
    • N-(8-hydroxypyren-1-yl)acetamide
    • 1-Acetylamino-8-hydroxypyrene
    • 8-Hydroxy-1-(acetylamino)pyrene
    • 8-Hydroxy-N-acetyl-1-aminopyrene
    • N-(8-Hydroxy-1-pyrenyl)acetamide
    • VVD38JY6DE
    • CCRIS 7737
    • 1-Acetamidopyren-8-ol
    • Acetamide, N-(8-hydroxy-1-pyrenyl)-
    • 91598-92-4
    • DTXSID40238643
    • ACETAMIDE,N-(8-HYDROXY(PYREN-1-YL))-
    • InChIKey: JVSYZGLUYQMVQJ-UHFFFAOYSA-N
    • Inchi: 1S/C18H13NO2/c1-10(20)19-15-8-4-11-2-3-12-5-9-16(21)14-7-6-13(15)17(11)18(12)14/h2-9,21H,1H3,(H,19,20)
    • SMILES: CC(=O)NC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)O

Computed Properties

  • Exact Mass: 275.095
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 275.095
  • Heavy Atom Count: 21
  • Complexity: 423
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.9
  • Topological Polar Surface Area: 49.3A^2

Experimental Properties

  • Refractive Index: 1.88
  • Boiling Point: 599°Cat760mmHg
  • Flash Point: 316.1°C
  • Density: 1.422

8-Hydroxy-N-Acetyl-1-Aminopyrene Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
H714845-1mg
8-Hydroxy-N-Acetyl-1-Aminopyrene
91598-92-4
1mg
$207.00 2023-05-18

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